4-(Chloromethyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
4-(Chloromethyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its chloromethyl group attached to the pyrrole ring, which can significantly influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid typically involves the chloromethylation of a pyrrole precursor. One common method includes the reaction of the pyrrole derivative with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chloromethyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.
Scientific Research Applications
4-(Chloromethyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of chloromethyl groups on biological activity and to develop new bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)benzoyl chloride: Another chloromethylated aromatic compound with different reactivity due to the presence of the acyl chloride group.
Uniqueness
4-(Chloromethyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of functional groups, which can impart distinct reactivity and biological activity
Properties
Molecular Formula |
C14H14ClNO2 |
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Molecular Weight |
263.72 g/mol |
IUPAC Name |
4-(chloromethyl)-2,5-dimethyl-1-phenylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO2/c1-9-12(8-15)13(14(17)18)10(2)16(9)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,17,18) |
InChI Key |
QDFSYPPTOQMUOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=CC=C2)C)C(=O)O)CCl |
Origin of Product |
United States |
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